 ketone](/img/structure/B13618087.png)
[(E)-4-Fluorostyryl](trifluoromethyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
The synthesis of (E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For example, the reaction between 4-fluorobenzaldehyde and 1,1,1-trifluoroacetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic solar cells and light-emitting diodes.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its fluorinated structure.
Mecanismo De Acción
The mechanism of action of (E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one can be compared with other similar compounds, such as:
(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a chlorophenyl group instead of a trifluoromethyl group. The presence of chlorine affects its reactivity and applications.
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has two fluorophenyl groups, which can influence its electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H6F4O |
|---|---|
Peso molecular |
218.15 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H6F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H/b6-3+ |
Clave InChI |
XIPCNHGCKOIUGA-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)C(F)(F)F)F |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)

![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
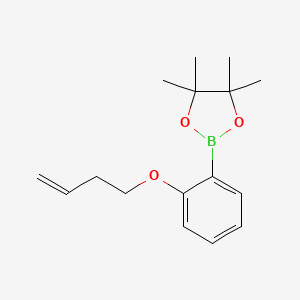
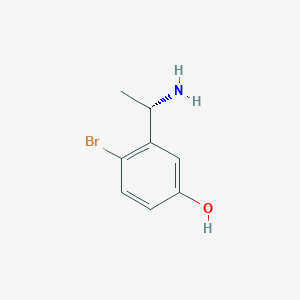
![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)
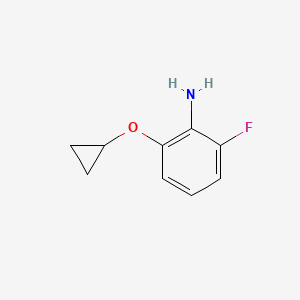
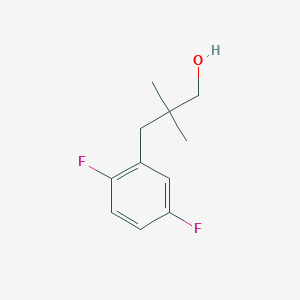


![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

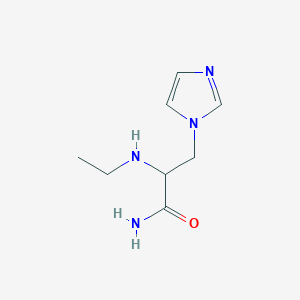
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)
